![molecular formula C19H19NO6 B554538 Z-D-Asp(obzl)-OH CAS No. 5241-62-3](/img/structure/B554538.png)
Z-D-Asp(obzl)-OH
Overview
Description
Z-D-Asp(obzl)-OH is a chemical compound with the molecular formula C19H19NO6 . It is used in research and has a molecular weight of 357.36 .
Synthesis Analysis
Z-D-Asp(obzl)-OH is offered for research purposes and can be synthesized as per custom requirements .Molecular Structure Analysis
The molecular structure of Z-D-Asp(obzl)-OH is represented by the formula C19H19NO6 . The IUPAC name for this compound is (2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid .Physical And Chemical Properties Analysis
Z-D-Asp(obzl)-OH is a solid at room temperature . It has a molecular weight of 357.4 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass is 357.12123733 g/mol .Scientific Research Applications
Peptide Synthesis and Modifications : Z-D-Asp(obzl)-OH is frequently used in peptide synthesis. Its involvement in dipeptide formation during the synthesis of Z-Asp(OBzl)-OH and the generation of side products like Z-Asp(OBzl)-Asp(OBzl)-OH has been observed, indicating its role in complex peptide synthesis processes (Iguchi, Kawasaki, & Okada, 2009).
Chemical and Pharmaceutical Research : Z-D-Asp(obzl)-OH is used in the study of transesterification and amide cis-trans isomerization in zinc and cadmium complexes (Niklas, Zahl, & Alsfasser, 2007). It is also a key component in the synthesis of biodegradable amphiphilic AB-type diblock copolymers, which have potential applications in drug delivery systems (Ouchi et al., 2002).
Biological Studies and Drug Development : It is explored as a model prodrug with affinity for the oligopeptide transporter, showing potential in enhancing drug stability and facilitating oral absorption of drugs with low bioavailability (Steffansen et al., 1999). Its metabolism and stability in various gastrointestinal media have been studied, providing insights into its potential as a prodrug (Lepist et al., 2000).
Analytical Chemistry Applications : Z-D-Asp(obzl)-OH is used in research related to solvent effects on redox properties of certain compounds (Baker, Kraatz, & Quail, 2001).
Pharmaceutical Synthesis and Labeling : It is part of the process for the synthesis of labeled peptides, like thymopoietin32–36, using catalytic transfer hydrogenation (Tjoeng & Heavner, 1983).
Nanotechnology and Materials Science : Although not directly related to Z-D-Asp(obzl)-OH, studies on Z-pinches in dense Z-pinch configurations provide insights into material behaviors under extreme conditions, which can indirectly inform materials science research (Pereira, 2020).
Safety and Hazards
Z-D-Asp(obzl)-OH is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
properties
IUPAC Name |
(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCNAATVIWRTF-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275519 | |
Record name | (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Asp(obzl)-OH | |
CAS RN |
5241-62-3 | |
Record name | (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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